
(S)-3-(Boc-amino)pyrrolidine hydrochloride
説明
“(S)-3-(Boc-amino)pyrrolidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as “tert-Butyl (S)-3-pyrrolidinylcarbamate” and has a CAS Number of 122536-76-9 .
Molecular Structure Analysis
The molecular formula of “(S)-3-(Boc-amino)pyrrolidine” is C9H18N2O2 . The InChI code is 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-3-(Boc-amino)pyrrolidine” is a solid substance . It has an optical activity of [α]/D -21.5±2.0°, c = 1 in ethanol . The molecular weight is 186.25 .作用機序
Target of Action
The primary target of “(S)-3-(Boc-amino)pyrrolidine hydrochloride” is the amino group in organic compounds . The compound is used to protect the amino group during chemical reactions, preventing it from participating in unwanted side reactions .
Mode of Action
“this compound” acts as a protecting group for amines . It converts the amino group into a carbamate, thereby protecting it during chemical reactions . The Boc group can be removed later using a strong acid such as trifluoracetic acid (TFA), which cleaves the more substituted tert-butyl carbocation .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It allows for the selective transformation of other functional groups in the molecule without affecting the amino group . The addition and removal of the Boc group are key steps in these biochemical pathways .
Result of Action
The primary result of the action of “this compound” is the protection of the amino group, allowing for selective transformations of other functional groups . This facilitates the synthesis of complex organic compounds, including peptides .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the efficiency of Boc deprotection can be enhanced by using a phosphonium ionic liquid, which offers low viscosity and high thermal stability .
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
生化学分析
Biochemical Properties
(S)-3-(Boc-amino)pyrrolidine hydrochloride plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, preventing unwanted reactions at the amino site during synthetic processes . The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its amino group. For instance, it can form stable carbamate linkages with enzymes that have nucleophilic active sites, thereby inhibiting their activity. This interaction is reversible, allowing for the selective deprotection of the amino group under acidic conditions .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the Boc-protected amino group can interfere with the normal functioning of enzymes involved in amino acid metabolism, leading to altered metabolic fluxes and changes in metabolite levels . Additionally, this compound can affect gene expression by inhibiting enzymes that regulate transcription and translation processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc-protected amino group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition . This inhibition can be reversed by removing the Boc group under acidic conditions, restoring the enzyme’s activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained enzyme inhibition and altered metabolic pathways, which can persist even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to amino acid metabolism. The compound interacts with enzymes such as aminopeptidases and proteases, which are responsible for the hydrolysis of peptide bonds . These interactions can lead to changes in metabolic fluxes and alterations in metabolite levels. Additionally, this compound can affect the synthesis and degradation of other biomolecules, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can affect the compound’s distribution and accumulation, influencing its overall biochemical effects. For example, this compound may accumulate in lysosomes or other organelles, where it can exert its effects on enzyme activity and cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in protein synthesis and energy metabolism . These interactions can modulate the compound’s activity and influence its overall biochemical effects.
特性
IUPAC Name |
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZWZJKNFDMPB-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






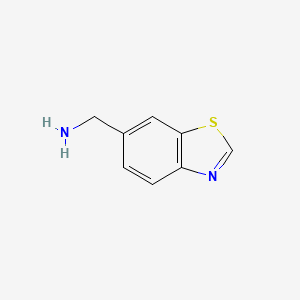
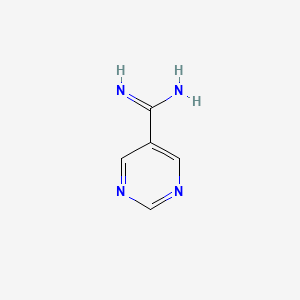
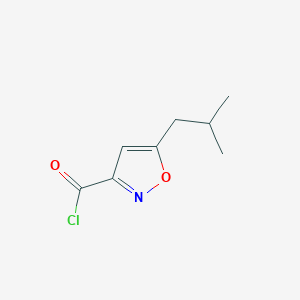
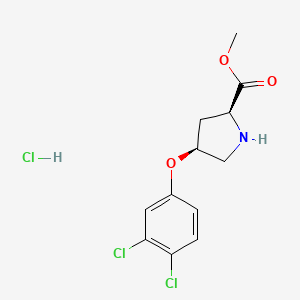
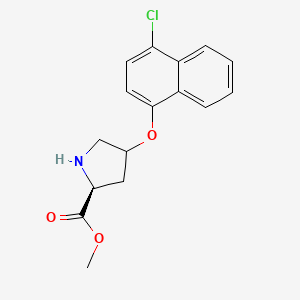
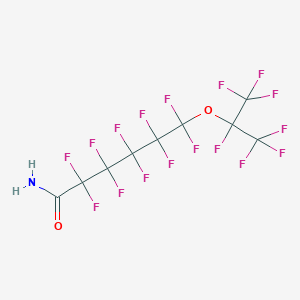
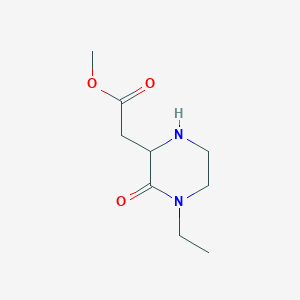

![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)
![Pyrazolo[1,5-b]pyridazine-3-carbaldehyde](/img/structure/B1388828.png)
